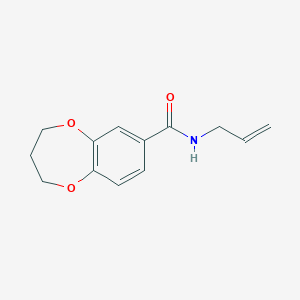
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DTMA and is a member of the thiadiazole family of compounds.
Mécanisme D'action
The mechanism of action of DTMA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, DTMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
DTMA has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the disruption of cellular processes involved in herbicidal and insecticidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DTMA in lab experiments is its versatility, as it can be easily synthesized and modified to suit a wide range of applications. However, one of the main limitations is its toxicity, as it can be harmful to humans and animals if not handled properly.
Orientations Futures
There are many potential future directions for research on DTMA, including the development of new anticancer and antimicrobial agents, the synthesis of novel materials with unique properties, and the investigation of its potential applications in agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of DTMA and its potential side effects.
Méthodes De Synthèse
DTMA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2,6-dimethylaniline with thiosemicarbazide in the presence of zinc chloride, followed by cyclization with acetic anhydride.
Applications De Recherche Scientifique
DTMA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DTMA has been shown to have anticancer, antifungal, and antibacterial properties. In agriculture, DTMA has been shown to have herbicidal and insecticidal properties. In material science, DTMA has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-4-3-5-9(2)11(8)12-6-10-14-13-7-15-10/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNOEMGICLCVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(1,3,4-thiadiazol-2-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)


![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)
